molecular formula C17H17FN6O2 B6504984 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea CAS No. 951482-87-4

3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea

Cat. No.: B6504984
CAS No.: 951482-87-4
M. Wt: 356.4 g/mol
InChI Key: FSTFERSIBXMVBK-UHFFFAOYSA-N
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Description

The compound 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea is a urea derivative featuring a tetrazole moiety substituted with a 4-ethoxyphenyl group and a 2-fluorophenylurea side chain. Its molecular formula is C₁₇H₁₆FN₆O₂ (molecular weight: 356.35 g/mol).

Urea-tetrazole hybrids are explored in medicinal chemistry for applications such as kinase inhibition, antimicrobial agents, and anti-inflammatory drugs. The fluorine atom in the 2-fluorophenyl group may improve membrane permeability and resistance to oxidative metabolism, while the ethoxy group increases lipophilicity compared to methoxy analogs .

Properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2/c1-2-26-13-9-7-12(8-10-13)24-16(21-22-23-24)11-19-17(25)20-15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTFERSIBXMVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea" involves multiple steps, typically starting from commercially available precursors. The ethoxyphenyl derivative is first transformed into the corresponding tetrazole through a [3+2] cycloaddition reaction with azide compounds. Subsequent methylation introduces the tetrazole moiety, followed by urea formation through reaction with 2-fluoroaniline under suitable conditions.

Industrial Production Methods

Industrial production scales up these synthetic routes using optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions under specific conditions, potentially leading to the formation of higher oxidation state derivatives.

  • Reduction: Reduction reactions may target the tetrazole ring or other substituents, modifying the electronic properties of the molecule.

Common Reagents and Conditions

  • Oxidizing agents: For example, peracids or other peroxide compounds.

  • Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

  • Substituting agents: Halogenating reagents, alkylating agents, etc.

Major Products

Reactions of this compound typically yield derivatives with modified substituents, enhancing or altering its properties for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is explored for its unique reactive properties and potential as a building block for more complex molecules.

Biology

In biological research, it is investigated for its interactions with various biomolecules, potentially serving as a tool in biochemical assays.

Medicine

The pharmaceutical industry evaluates this compound for its possible therapeutic effects, including anti-inflammatory, antiviral, or anticancer activities due to its intricate structure.

Industry

In industrial applications, this compound might be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which "3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea" exerts its effects involves interaction with molecular targets such as enzymes or receptors. Its tetrazole ring may participate in hydrogen bonding or pi-stacking interactions, while the urea moiety can form strong hydrogen bonds, influencing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Tetrazole Ring

Key Analogs :

1-(2-Fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS: 941875-56-5) Molecular formula: C₁₆H₁₅FN₆O₂ (MW: 342.33 g/mol) Substituent: Methoxy (─OCH₃) at the 4-position of the tetrazole phenyl ring. Compared to the target compound, this analog has reduced lipophilicity (logP ~2.1 vs.

3-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea (CAS: 941964-51-8)

  • Molecular formula: C₁₈H₂₀N₆O₂ (MW: 352.39 g/mol)
  • Substituents: 3,4-Dimethylphenyl on tetrazole and 3-methoxyphenyl on urea.
  • The methyl groups increase steric bulk, possibly hindering target binding, while the 3-methoxy orientation alters electronic interactions compared to the 2-fluorophenyl group in the target compound .
Table 1: Structural and Physicochemical Comparison
Compound Tetrazole Substituent Urea Substituent Molecular Weight (g/mol) logP* ESI-MS [M+H]+ (Observed)
Target Compound 4-Ethoxyphenyl 2-Fluorophenyl 356.35 ~2.5 N/A
Methoxy Analog 4-Methoxyphenyl 2-Fluorophenyl 342.33 ~2.1 N/A
3,4-Dimethylphenyl Analog 3,4-Dimethylphenyl 3-Methoxyphenyl 352.39 ~3.0 N/A
Thiazole-Based Urea (11c) N/A 3-Chloro-4-fluorophenyl 518.10 ~3.2 518.1

*logP estimated via computational tools (e.g., ChemDraw).

Role of the Urea Moiety and Fluorine Substitution

The urea group serves as a hydrogen-bond donor/acceptor, critical for target engagement. Fluorine substitution on the phenyl ring (e.g., 2-fluorophenyl vs. 3-chloro-4-fluorophenyl in ’s 11c) impacts electronic effects:

  • 3-Chloro-4-fluorophenyl : Combined halogenation increases electronegativity, enhancing binding to hydrophobic pockets but reducing solubility .
Structural Characterization :
  • Isostructural compounds in (e.g., fluorophenyl-thiazole derivatives) adopt planar conformations with perpendicular fluorophenyl groups, suggesting the target compound’s 2-fluorophenyl may similarly orient away from the tetrazole plane .

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